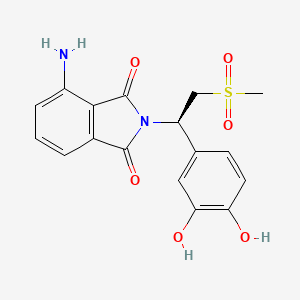
(1R)-trans-gamma-Cyhalothrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-trans-gamma-Cyhalothrin is a synthetic pyrethroid insecticide known for its potent insecticidal properties. It is widely used in agriculture and public health to control a variety of pests. This compound is a stereoisomer of gamma-cyhalothrin, which enhances its effectiveness and specificity in targeting insects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-trans-gamma-Cyhalothrin involves several steps, starting with the preparation of the key intermediate, cyano(3-phenoxyphenyl)methyl. This intermediate is then subjected to a series of reactions, including esterification and cyclization, to form the final product. The reaction conditions typically involve the use of catalysts and solvents to facilitate the reactions and achieve high yields.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(1R)-trans-gamma-Cyhalothrin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and halogenated compounds
Scientific Research Applications
(1R)-trans-gamma-Cyhalothrin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of pyrethroids.
Biology: Researchers use it to investigate the effects of insecticides on insect physiology and behavior.
Medicine: Studies are conducted to understand its potential effects on human health and to develop safer alternatives.
Industry: It is used in the development of new formulations and delivery systems for pest control.
Mechanism of Action
The mechanism of action of (1R)-trans-gamma-Cyhalothrin involves the disruption of the nervous system of insects. It binds to voltage-gated sodium channels, preventing the normal transmission of nerve impulses. This leads to paralysis and eventual death of the insect. The molecular targets include the sodium channels in the nerve cells, and the pathways involved are related to the regulation of nerve signal transmission.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R)-trans-gamma-Cyhalothrin include other pyrethroids such as permethrin, deltamethrin, and cypermethrin. These compounds share a similar mode of action but differ in their chemical structure and potency.
Uniqueness
This compound is unique due to its stereoisomeric form, which enhances its insecticidal activity and specificity. This makes it more effective at lower doses compared to other pyrethroids, reducing the environmental impact and potential harm to non-target organisms.
Properties
Molecular Formula |
C23H19ClF3NO3 |
|---|---|
Molecular Weight |
449.8 g/mol |
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18-,20+/m1/s1 |
InChI Key |
ZXQYGBMAQZUVMI-KJLJINFSSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



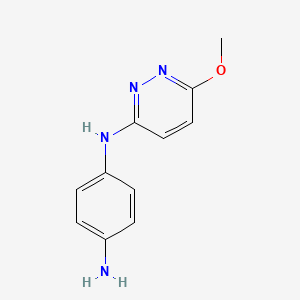
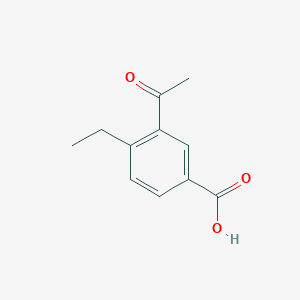
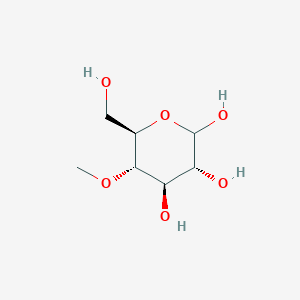

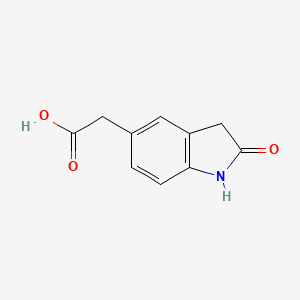
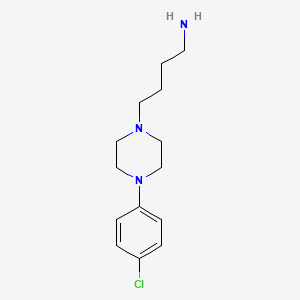

![6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13864766.png)




